molecular formula C7H6N4O2S B13016213 Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Katalognummer: B13016213
Molekulargewicht: 210.22 g/mol
InChI-Schlüssel: VUWAMEGMRDSOOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

The synthesis of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the reaction of 3-mercapto-1,2,4-triazole with a suitable pyridazine derivative. One common method involves the condensation of 3-mercapto-1,2,4-triazole with 6-chloropyridazine-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Analyse Chemischer Reaktionen

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

Wirkmechanismus

The mechanism of action of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The mercapto group can also form covalent bonds with thiol groups in proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate can be compared with other triazolopyridazine derivatives, such as:

Eigenschaften

Molekularformel

C7H6N4O2S

Molekulargewicht

210.22 g/mol

IUPAC-Name

methyl 3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

InChI

InChI=1S/C7H6N4O2S/c1-13-6(12)4-2-3-5-8-9-7(14)11(5)10-4/h2-3H,1H3,(H,9,14)

InChI-Schlüssel

VUWAMEGMRDSOOJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NN2C(=NNC2=S)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.